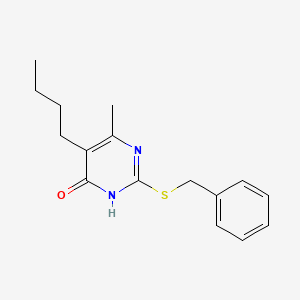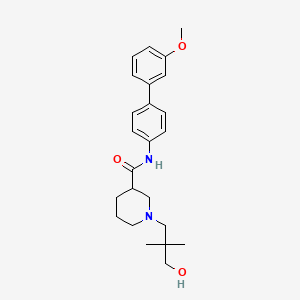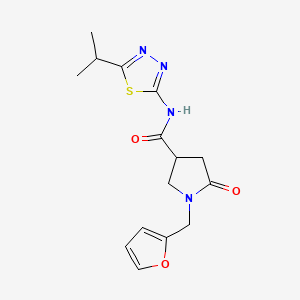![molecular formula C22H20FN3O3 B6113942 N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)
N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a proline-rich peptide that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide involves its ability to inhibit protein-protein interactions. It does this by binding to the hydrophobic pockets on the surface of proteins, which are critical for their interaction with other proteins. This binding prevents the interaction between the proteins, leading to the inhibition of various cellular pathways.
Biochemical and Physiological Effects:
N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inhibiting the interaction between MDM2 and p53. It has also been found to inhibit the aggregation of amyloid-beta peptides, which is a critical pathway in the development of Alzheimer's disease. Additionally, it has been found to have potential therapeutic benefits in the treatment of inflammatory diseases, as it can inhibit the interaction between NF-kappaB and its binding partners.
実験室実験の利点と制限
One of the main advantages of using N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide in lab experiments is its ability to inhibit protein-protein interactions. This makes it a valuable tool for studying various cellular pathways and identifying potential therapeutic targets. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide in scientific research. One direction is the development of more efficient synthesis methods to reduce the cost of the compound. Another direction is the identification of new protein-protein interactions that can be targeted by this compound. Additionally, there is potential for the development of N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide-based therapeutics for the treatment of various diseases, including cancer and Alzheimer's disease.
Conclusion:
N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide is a valuable tool for scientific research due to its ability to inhibit protein-protein interactions. It has several biochemical and physiological effects and has been found to have potential therapeutic benefits in the treatment of various diseases. While there are limitations to its use, the future directions for the development and use of this compound are promising.
合成法
The synthesis of N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide has been achieved using various methods. One of the most commonly used methods involves the solid-phase peptide synthesis (SPPS) technique. In this method, the peptide is synthesized on a solid support, which allows for efficient purification and isolation of the final product. Other methods include solution-phase synthesis and microwave-assisted synthesis.
科学的研究の応用
N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide has been widely used in scientific research due to its ability to inhibit the binding of protein-protein interactions. It has been found to be particularly effective in inhibiting the interaction between MDM2 and p53, which is a critical pathway in the development of cancer. Additionally, it has been found to have potential therapeutic benefits in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-1,3-oxazole-5-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-14-20(29-13-24-14)22(28)26-11-3-6-19(26)21(27)25-18-5-2-4-16(12-18)15-7-9-17(23)10-8-15/h2,4-5,7-10,12-13,19H,3,6,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSUGJCHKKXPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(dimethylamino)-N-(2-methylbenzyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6113863.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6113870.png)

![1'-acetyl-5'-fluoro-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B6113890.png)
![ethyl 4-({5-[(5-nitro-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B6113897.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B6113910.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6113917.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-pyridinylthio)acetamide](/img/structure/B6113921.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6113945.png)

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B6113954.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6113955.png)
![N,N-diethyl-1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6113958.png)